Fluorine Substitution Increases Molecular Weight and Lipophilicity Relative to Non-Fluorinated Analog
2-(5-Fluoro-2-methoxyphenyl)oxirane (CAS 1226365-05-4) exhibits quantifiably distinct physicochemical properties compared to its non-fluorinated analog 2-(2-methoxyphenyl)oxirane (CAS 62717-78-6). The introduction of fluorine at the 5-position increases molecular weight from 150.18 to 168.16 g/mol and raises the calculated partition coefficient (XLogP3) from 1.2 to 1.5, reflecting enhanced lipophilicity [1]. This difference affects chromatographic behavior, membrane permeability predictions, and solubility in organic reaction media—parameters directly relevant to both synthetic planning and analytical method development.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 168.16 g/mol; XLogP3 = 1.5 |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)oxirane (CAS 62717-78-6): MW = 150.18 g/mol; XLogP3 = 1.2 |
| Quantified Difference | MW increase of 17.98 g/mol (12.0% increase); XLogP3 increase of 0.3 units |
| Conditions | Calculated physicochemical properties derived from molecular structure |
Why This Matters
The 12% molecular weight increase and higher XLogP3 value directly impact chromatographic retention times, solvent selection for reactions, and predicted membrane permeability in medicinal chemistry programs.
- [1] ChemicalBook. 2-(2-Methoxyphenyl)oxirane (CAS 62717-78-6) Properties: MW 150.18; XLogP3 = 1.2. View Source
